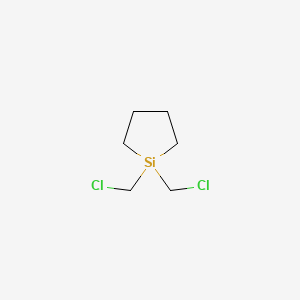

1,1-bis(chloromethyl)silolane

Description

Niche of 1,1-bis(chloromethyl)silolane within Functionalized Silolane Chemistry

While extensive research on a wide array of functionalized silolanes exists, "this compound" itself has not been the subject of extensive dedicated studies. Its primary significance lies in its potential as a bifunctional building block. The two chloromethyl groups attached to the silicon atom offer reactive sites for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. ontosight.aimdpi.com The silolane ring itself can participate in ring-opening reactions, further expanding its synthetic utility. rsc.orgscirp.org Therefore, this compound represents a latent platform for the synthesis of more complex organosilicon structures.

Overview of Academic Research Trajectories for Related Organosilicon Compounds

Academic research in the realm of functionalized organosilicon compounds is vibrant and multifaceted. A significant trend involves the development of novel synthetic strategies to access structurally diverse silacycles with high stereoselectivity. oup.comresearchgate.net This includes intramolecular silyl-Heck reactions to form 5- and 6-membered silicon heterocycles and the enantioselective synthesis of chiral silacyclopentanes. oup.comnih.gov Another major research direction focuses on the functionalization of pre-formed silacycles, exploring reactions such as nucleophilic substitution, cross-coupling, and ring-opening polymerizations. researchgate.netresearchgate.net Furthermore, there is a growing interest in the biological applications of silicon-containing heterocycles, with studies exploring their potential as bioisosteres in drug discovery. illinois.edunih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-bis(chloromethyl)silolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2Si/c7-5-9(6-8)3-1-2-4-9/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYCLJDQQJOVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[Si](C1)(CCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 1,1 Bis Chloromethyl Silolane and Its Precursors

Strategic Routes to Silolane Ring Formation

The formation of the five-membered silacyclopentane (B13830383), or silolane, ring is a critical step in the synthesis of the target compound. Key strategies include intramolecular cyclization and cycloaddition reactions, each necessitating careful precursor design for efficient ring closure.

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a powerful method for the formation of the silolane ring, primarily through the formation of new silicon-carbon bonds. A prominent approach in this category is the intramolecular hydrosilylation of unsaturated silanes. This reaction involves the addition of a Si-H bond across a carbon-carbon double or triple bond within the same molecule, typically catalyzed by a transition metal complex.

For the synthesis of a silolane ring, a diallylsilane derivative can serve as a suitable precursor. The intramolecular hydrosilylation of a diallylsilane, for instance, can proceed to form a five-membered ring. The reaction is often catalyzed by platinum or rhodium complexes, which facilitate the addition of the silicon hydride to one of the allyl groups, followed by cyclization.

Another notable intramolecular cyclization method is the magnesium-mediated reductive cyclization. This approach can be employed by reacting a dihalosilane with a 1,4-dihalobutane in the presence of magnesium metal. This reaction proceeds through a Grignard-type intermediate, leading to the formation of the silacyclopentane ring. For example, the reaction of dichlorodimethylsilane (B41323) with 1,4-dichlorobutane (B89584) and magnesium can yield 1,1-dimethylsilacyclopentane.

| Cyclization Method | Precursor Example | Catalyst/Reagent | Product Example | Typical Yield (%) | Reference |

| Intramolecular Hydrosilylation | Diallylmethylsilane | Platinum or Rhodium complexes | 1-Methyl-1-silacyclopentane | Varies | General Methodology |

| Mg-mediated Reductive Cyclization | Dichlorodimethylsilane + 1,4-Dichlorobutane | Magnesium | 1,1-Dimethylsilacyclopentane | Moderate | General Methodology |

Cycloaddition Reactions in Silolane Synthesis

Cycloaddition reactions provide an alternative and elegant route to the silolane ring system. A key example is the [4+1] cycloaddition of a silylene with a 1,3-diene. acs.org Silylenes, the silicon analogues of carbenes, are highly reactive species that can be generated in situ. When a silylene is generated in the presence of a conjugated diene such as 1,3-butadiene, it can undergo a cycloaddition reaction to form a silacyclopent-3-ene. acs.orgresearchgate.net Subsequent hydrogenation of the double bond in the resulting silacyclopentene yields the saturated silolane ring.

The reactivity of silylenes is influenced by their substituents, which in turn affects the efficiency of the cycloaddition. researchgate.net Palladium-catalyzed reactions of silylboronic esters with 1,3-dienes have been developed as an effective method for silylene transfer, leading to the formation of silacyclopent-3-enes in high yields. acs.org

| Cycloaddition Type | Reactant 1 | Reactant 2 | Product (intermediate) | Subsequent Step | Final Product |

| [4+1] Cycloaddition | Silylene (e.g., generated from a silylboronic ester) | 1,3-Butadiene | Silacyclopent-3-ene | Hydrogenation | Silacyclopentane |

Precursor Design for Ring Closure

The success of both intramolecular cyclization and cycloaddition strategies hinges on the rational design and synthesis of the acyclic precursors. For intramolecular hydrosilylation, the precursor must contain both a silicon-hydride bond and at least one unsaturated carbon-carbon bond at an appropriate distance to favor the formation of a five-membered ring. For instance, a diallylsilane can be synthesized through the reaction of a dichlorosilane (B8785471) with allyl Grignard reagents.

In the case of cycloaddition reactions, the design focuses on the generation of the reactive silylene species under conditions compatible with the diene. Silylboronic esters have emerged as effective silylene precursors for palladium-catalyzed cycloadditions. acs.org These precursors are designed to be stable enough for handling but can be activated under the catalytic conditions to release the silylene for the cycloaddition reaction.

Introduction of Chloromethyl Functionalities: Targeted Synthetic Approaches

Once the silolane ring is formed, the next critical stage is the introduction of two chloromethyl groups onto the silicon atom. This can be achieved through various halogenation strategies or by directed functionalization methods, which involve the synthesis of a silolane with precursor functionalities that can be readily converted to the desired chloromethyl groups.

Halogenation Strategies

A direct approach to introduce chloromethyl groups is the free-radical chlorination of a silolane bearing methyl groups on the silicon atom, such as 1,1-dimethylsilolane. This reaction is typically initiated by UV light and involves the use of a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The reaction proceeds via a free-radical chain mechanism where a chlorine radical abstracts a hydrogen atom from a methyl group, followed by reaction of the resulting silylmethyl radical with a chlorine source.

However, a significant challenge with free-radical chlorination is the lack of selectivity, which can lead to a mixture of mono-, di-, and polychlorinated products, as well as chlorination at different positions on the alkyl chain. Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired 1,1-bis(chloromethyl)silolane.

| Halogenation Method | Substrate | Reagent | Product | Key Challenges |

| Free-Radical Chlorination | 1,1-Dimethylsilolane | SO₂Cl₂ / UV light | This compound | Lack of selectivity, formation of multiple products |

Directed Functionalization Methods

A more controlled and often preferred approach involves the synthesis of a silolane with functional groups that can be cleanly converted to chloromethyl groups. This strategy circumvents the selectivity issues associated with direct halogenation.

A plausible route involves the synthesis of 1,1-bis(hydroxymethyl)silolane as a key intermediate. This diol can be prepared by the reduction of the corresponding 1,1-dicarboxylic acid ester of silacyclopentane, for example, using a reducing agent like lithium aluminum hydride. The resulting 1,1-bis(hydroxymethyl)silolane can then be converted to this compound by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl). This two-step approach generally offers higher yields and purity of the final product compared to direct chlorination methods.

| Functional Group | Intermediate | Reagent for Conversion to -CH₂Cl | Product |

| Hydroxymethyl (-CH₂OH) | 1,1-bis(hydroxymethyl)silolane | Thionyl chloride (SOCl₂) or HCl | This compound |

| Methoxymethyl (-CH₂OCH₃) | 1,1-bis(methoxymethyl)silolane | Chlorinating agent | This compound |

The synthesis of the precursor, 1,1-bis(hydroxymethyl)silolane, would likely start from a 1,1-dihalosiloane. Reaction with a suitable Grignard reagent derived from a protected 1,4-butanediol (B3395766) derivative could form the ring, followed by deprotection and oxidation to the dialdehyde (B1249045) or diacid, and then reduction to the diol. While complex, this directed approach provides a more reliable pathway to the target molecule.

Catalytic Strategies in Silolane Synthesis

Catalysis offers a powerful tool for constructing the silolane ring and forming crucial carbon-silicon (C-Si) bonds. Both transition-metal catalysis and organocatalysis present unique advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to C-Si bond formation has enabled the creation of a wide array of organosilicon compounds. mdpi.com These methods are particularly relevant for constructing the carbon-rich framework of silolanes. Catalysts based on metals such as rhodium, copper, palladium, and iridium have shown significant utility in these transformations. beilstein-journals.orgacs.orguvic.cakyoto-u.ac.jp

Rhodium catalysts, for example, are effective in promoting the regioselective hydrosilylation of alkenes and alkynes, which is a fundamental step in forming C-Si bonds. acs.org A rhodium complex generated from [RhCl(1,5-cyclooctadiene)]2 and 1,1′-bis(diphenylphosphino)ferrocene (dppf) has been used in the cross-coupling of arylzinc compounds with (iodomethyl)trimethylsilane (B1585575) to yield functionalized benzylsilanes. organic-chemistry.org Copper-catalyzed reactions have also emerged as a valuable tool for C-Si bond formation, offering an alternative to traditional methods that often require harsh organolithium or Grignard reagents. beilstein-journals.orgnsf.gov These reactions can proceed under milder conditions and tolerate a broader range of functional groups.

The general mechanism for many of these catalytic cycles involves key steps such as oxidative addition of a silicon-containing reagent to the metal center, followed by transmetalation or migratory insertion, and concluding with reductive elimination to yield the desired organosilane product and regenerate the catalyst. youtube.com

Table 1: Selected Transition-Metal Catalyzed C-Si Bond Formation Reactions

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| [RhCl(cod)]₂ / dppf | Cross-coupling | ArZnI + TMSCH₂I | Functionalized benzylsilanes | organic-chemistry.org |

| Cu(MeCN)₄PF₆ / Xantphos | Hydrosilylation | Alkynes + PhSiH₃ | Vinylsilanes | researchgate.net |

| Ru-based complexes | Dehydrocoupling | R₂SiH₂ + NH₃ | Linear and cyclic oligosilazanes | dtic.mil |

| Ir-based complexes | Hydrolysis of Silanes | Diphenylsilane + H₂O | Diphenylsilanediol | nih.govehu.es |

While transition-metal catalysis is well-established, organocatalysis has gained traction as a complementary strategy that avoids the use of potentially toxic or expensive metals. In the context of cyclic silane (B1218182) synthesis, organocatalytic methods are still emerging. However, principles from the organocatalytic synthesis of analogous carbocycles can be applied. For instance, the use of chiral organic bases has been reported for the highly enantioselective synthesis of silacyclopentanes from silacyclopentene oxides. thieme-connect.com

Mechanistic studies on the organocatalytic preparation of substituted cyclopentanes, often involving tandem conjugate addition and α-alkylation of enals, provide a framework for developing similar strategies for silolanes. nih.govresearchgate.net These reactions are typically catalyzed by chiral secondary amines, such as O-trimethylsilyldiphenylprolinol, which activate the substrates through the formation of iminium and enamine intermediates. nih.gov The adaptation of these methodologies to silicon-containing substrates could provide a metal-free route to functionalized silolanes.

Table 2: Organocatalytic Strategies Relevant to Silolane Synthesis

| Catalyst Type | Reaction Type | Substrate Class | Product Class | Key Feature | Reference |

|---|---|---|---|---|---|

| Chiral Organic Base | β-elimination | Silacyclopentene oxides | Enantiopure silacyclopentanes | High enantioselectivity (er up to 99:1) | thieme-connect.com |

| O-trimethylsilyldiphenylprolinol | Tandem conjugate addition/α-alkylation | α,β-Unsaturated aldehydes | Functionalized cyclopentanes | High stereoselectivity via iminium/enamine catalysis | nih.gov |

Synthesis of Precursors and Intermediates for this compound

The successful synthesis of the target molecule is contingent upon the efficient preparation of its key precursors. These include appropriately substituted diorganodichlorosilanes and functionalized chloromethylsilanes that provide the necessary silicon backbone and reactive chloromethyl groups.

Diorganodichlorosilanes are versatile precursors for a wide range of organosilicon compounds, including cyclic silanes. The synthesis of a precursor like bis(chloromethyl)dichlorosilane (B97667) would be a key step toward this compound. While specific methods for this exact precursor are not widely detailed, general synthetic routes to diorganodichlorosilanes are well-established.

One common industrial method is the "Direct Process" (Müller-Rochow process), which involves the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. A laboratory-scale approach often involves the Grignard reaction, where an organomagnesium halide reacts with a silicon tetrahalide (e.g., SiCl₄). Another route is the hydrosilylation of an alkene followed by chlorination. For the synthesis of 1,3-disilacyclobutanes, the Grignard coupling reaction of bis(chloromethyl)diorganosilanes with various diorganodichlorosilanes has been demonstrated, showcasing the utility of these precursors in building silicon-carbon cyclic systems. researchgate.net

The chloromethyl groups on the silicon atom are defining features of the target molecule. The synthesis of compounds bearing a Si-CH₂Cl moiety is therefore of paramount importance. A highly effective method for creating this functionality is the reaction of a chlorosilane with (chloromethyl)lithium, which can be generated in situ at low temperatures from chloroiodomethane (B1360106) and n-butyllithium. acs.org This approach allows for the introduction of one or more chloromethyl groups onto a silicon center.

Alternative strategies include the Grignard coupling reactions of bis(chloromethyl)diorganosilanes with other chlorosilanes. researchgate.net For example, the reaction of bis(chloromethyl)dimethylsilane (B1265723) with trimethylchlorosilane in the presence of magnesium can lead to intermolecular C-Si coupling products. researchgate.net These reactions provide a pathway to build more complex silicon frameworks that already contain the essential chloromethyl functionality.

Table 3: Methods for the Synthesis of Functionalized Chloromethylsilanes

| Method | Silicon Source | Chloromethyl Source | Product Type | Key Conditions | Reference |

|---|---|---|---|---|---|

| Lithium Alkylation | Chlorosilanes (e.g., R₂SiCl₂) | In situ (chloromethyl)lithium | (Chloromethyl)silanes | Low temperature in THF | acs.org |

| Grignard Coupling | Bis(chloromethyl)diorganosilanes | - (intramolecular rearrangement or coupling) | 1,3-disilacyclobutanes and others | Magnesium, THF reflux | researchgate.net |

| Rhodium-catalyzed Cross-Coupling | (Iodomethyl)trimethylsilane | - (part of the substrate) | Functionalized benzylsilanes | Rh-dppf catalyst, ArZnI | organic-chemistry.org |

Despite a comprehensive search for "this compound," information regarding its specific chemical reactivity and transformation pathways is not available in the provided search results. The search yielded data for related acyclic organosilicon compounds, such as chlorobis(chloromethyl)methylsilane and bis(chloromethyl)dimethylsilane, but lacks the specific details required to address the chemical behavior of the cyclic silolane core and the attached chloromethyl groups as outlined in the user's request.

Consequently, it is not possible to generate a detailed and scientifically accurate article on the nucleophilic substitution, radical reactions, cross-coupling reactions, ring-opening mechanisms, or strain-driven ring expansion processes of this compound based on the available information. Further research and literature would be necessary to provide the specific chemical transformations and reactivity data requested for this particular compound.

Iii. Chemical Reactivity and Transformation Pathways of 1,1 Bis Chloromethyl Silolane

Ring-Opening Reactions of the Silolane Core

Selective Ring-Opening Pathways

The strained four-membered ring of the silolane (silacyclobutane) moiety in 1,1-bis(chloromethyl)silolane is susceptible to ring-opening reactions, which can be initiated thermally, anionically, or through catalysis by transition metals. These pathways provide a versatile route to functionalized organosilicon compounds.

Transition metal-catalyzed ring-opening has been shown to be a highly effective method for the selective transformation of silacyclobutanes. For instance, nickel(0) complexes can catalyze the ring-opening reaction of silacyclobutanes with 1,3-dienes, leading to the formation of allylsilanes. rsc.org This process involves the cleavage of a silicon-carbon bond within the ring. Similarly, palladium and platinum catalysts can induce ring expansion reactions of silacyclobutanes with allenoates, resulting in the selective formation of substituted silacyclohexenes. acs.org The regioselectivity of these reactions is often dependent on the choice of catalyst and the substitution pattern of the reacting partners.

Anionic ring-opening polymerization of 1,1-disubstituted silacyclobutanes is another significant transformation pathway. acs.org This process is typically initiated by organolithium reagents and leads to the formation of poly(1-silabutylene)s, which are polymers with a silicon atom in the main chain. The presence of the two chloromethyl groups in this compound would likely influence the initiation and propagation steps of such a polymerization.

Spontaneous ring-opening and rearrangement can also occur in hexacoordinate complexes of silacyclobutane (B14746246) under mild conditions without the need for a catalyst. bgu.ac.il This highlights the inherent strain of the silacyclobutane ring and its propensity to undergo transformations to relieve this strain.

Table 1: Examples of Catalytic Ring-Opening and Ring-Expansion Reactions of Silacyclobutanes

| Catalyst System | Reactant | Product Type | Reference |

|---|---|---|---|

| Nickel(0) | 1,3-Dienes | Allylsilanes | rsc.org |

| Pd/PR₃ or PtCl₂ | Allenoates | Silacyclohexenes | acs.org |

| Ruthenium Catalyst | Cyclohexene | Alternating Copolymers | nih.gov |

Reactivity in Polymerization Initiations and Chain Transfer

The chloromethyl groups of this compound provide reactive sites for initiating polymerization and for chain transfer processes.

The carbon-chlorine bonds in the chloromethyl groups of this compound can serve as initiation sites for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu In ATRP, a transition metal complex, typically copper-based, reversibly activates and deactivates the propagating radical chain by abstracting and transferring a halogen atom. researchgate.net

The use of functional initiators is a key feature of ATRP, allowing for the synthesis of polymers with specific end-groups and complex architectures. cmu.edu By employing a difunctional initiator like this compound, it is possible to grow two polymer chains simultaneously from the silicon center, leading to the formation of well-defined telechelic polymers or serving as a macroinitiator for block copolymers. The efficiency of initiation in ATRP is crucial for achieving polymers with low dispersity. acs.org The reactivity of the C-Cl bond in the chloromethyl groups is comparable to other benzylic or allylic halides commonly used as ATRP initiators.

Silanes can function as effective chain transfer agents in various polymerization reactions, including those catalyzed by transition metals. researchgate.netacs.orgillinois.edu In the context of ethylene (B1197577) polymerization with palladium(II) diimine catalysts, for example, the addition of silanes leads to a decrease in the molecular weight of the resulting polyethylene, indicative of a chain transfer process. researchgate.netacs.orgillinois.edu The silicon of the chain transfer agent is incorporated into the polymer chain. researchgate.netacs.org While the primary role of the chloromethyl groups in this compound is for initiation, the silane (B1218182) moiety itself could potentially participate in chain transfer events depending on the specific polymerization conditions and catalyst system employed. Substituted silanes are also utilized as chain shuttling agents to terminate the growth of olefinic polymers in free radical polymerization. google.com

Table 2: Potential Roles of this compound in Polymerization

| Polymerization Role | Relevant Functional Group | Mechanism | Potential Product |

|---|---|---|---|

| Initiator | Chloromethyl (-CH₂Cl) | Atom Transfer Radical Polymerization (ATRP) | Telechelic polymers, Block copolymers |

| Chain Transfer Agent | Silane (Si-C) | Transfer of a silyl (B83357) group to the growing polymer chain | End-functionalized polymers |

Electrophilic and Nucleophilic Transformations of the Silolane System

The chemical reactivity of this compound is also dictated by its susceptibility to attack by both electrophiles and nucleophiles.

Electrophilic attack on the silacyclobutane ring can lead to ring-opening. The carbon-silicon bond, being electron-releasing, can stabilize a positive charge in the β-position through hyperconjugation, making the ring susceptible to electrophilic cleavage. wikipedia.org Stronger electrophiles are generally required compared to other organometallic compounds. wikipedia.org

The chloromethyl groups are primary sites for nucleophilic substitution reactions. The carbon atom bonded to chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. masterorganicchemistry.com This allows for the introduction of various functional groups, such as azides, amines, and alkoxides, onto the silicon center. Such nucleophilic substitution at the chloromethyl group is a common strategy for functionalizing organosilicon compounds. mdpi.com

Furthermore, the silicon atom itself can be subject to nucleophilic attack, especially with reagents that can coordinate to silicon and facilitate the cleavage of the Si-C bonds in the strained ring. libretexts.org

Reactions with Metal Complexes and Catalytic Intermediates

The interaction of this compound with metal complexes can lead to a variety of transformations, including the formation of coordination compounds and catalytic intermediates.

The silicon atom in silacyclobutanes can act as a Lewis acid and coordinate to transition metals. libretexts.orglumenlearning.comlibretexts.org The interaction with a metal center can activate the Si-C bonds of the strained ring, facilitating ring-opening or ring-expansion reactions. researchgate.netresearchgate.net Transition metals such as nickel, palladium, platinum, and rhodium have been extensively used to catalyze the transformation of silacyclobutanes. rsc.orgacs.orgresearchgate.netresearchgate.net

The formation of stable coordination complexes is also possible. Schiff base ligands, which are synthesized from the condensation of an amine and an aldehyde or ketone, are versatile ligands in coordination chemistry and can be used to form stable complexes with a variety of metal ions. nih.govmdpi.comresearchgate.netmdpi.com While not directly applicable to this compound itself, the principles of coordination chemistry suggest that the silicon atom or potentially the chlorine atoms could interact with metal centers. The formation of hexacoordinate silicon complexes with silacyclobutane ligands has been reported, and these complexes can undergo spontaneous ring-opening. bgu.ac.il

Table 3: Summary of Reactivity of this compound

| Reactive Site | Type of Reaction | Reagent/Condition | Typical Product |

|---|---|---|---|

| Silacyclobutane Ring | Ring-Opening | Transition Metal Catalyst | Functionalized open-chain silanes |

| Silacyclobutane Ring | Ring-Expansion | Transition Metal Catalyst / Allenoates | Substituted silacyclohexenes |

| Chloromethyl Group | Polymerization Initiation | ATRP Catalyst / Monomer | Polymer with a silane core |

| Chloromethyl Group | Nucleophilic Substitution | Nucleophiles (e.g., N₃⁻, RNH₂, RO⁻) | Di-functionalized silolane |

| Silicon Atom | Coordination | Transition Metal Complex | Metal-silacyclobutane complex |

Mechanistic Investigations of Metal-Mediated Transformations

The metal-mediated transformations of this compound represent a pivotal area of study, offering pathways to novel organosilicon compounds and materials. Mechanistic investigations into these reactions, primarily involving magnesium and palladium, have elucidated complex reaction cascades, the formation of reactive intermediates, and the factors governing product distribution. While direct mechanistic studies on this compound are not extensively documented, valuable insights can be drawn from analogous bis(chloromethyl)diorganosilane systems.

Magnesium-Mediated Reactions: Grignard Reagent Formation and Subsequent Pathways

The reaction of bis(chloromethyl)diorganosilanes with magnesium is a cornerstone of their chemical transformation, initiating a cascade of events that can lead to both intermolecular and intramolecular products. Theoretical investigations into Grignard reagent formation suggest a complex mechanism that can proceed through either radical or non-radical pathways, depending on the nature of the magnesium species (atom, dimer, or cluster). rsc.org

For bis(chloromethyl)diorganosilanes, the initial step is the formation of a mono-Grignard reagent. researchgate.net This intermediate is at a mechanistic branch point, from which at least two distinct pathways can be followed:

Intermolecular C-Si Coupling: The mono-Grignard reagent can react with another molecule of a chlorosilane, leading to the formation of a new carbon-silicon bond. This pathway is favored in the presence of an external chlorosilane coupling partner.

Intramolecular C-C Coupling and Cyclization: Alternatively, the mono-Grignard reagent can undergo an intramolecular cyclization. This process is thought to proceed through the formation of a highly reactive silacyclopropane (B577268) intermediate. This intermediate can then undergo ring-opening polymerization or react with other species present in the reaction mixture. researchgate.net

The following table summarizes the key aspects of the proposed mechanistic pathways in magnesium-mediated transformations of analogous bis(chloromethyl)diorganosilanes.

| Reaction Type | Key Intermediates | Potential Products | Governing Factors |

| Intermolecular C-Si Coupling | Mono-Grignard Reagent | Linear or branched organosilanes | Presence of external chlorosilane electrophiles |

| Intramolecular C-C Coupling | Mono-Grignard Reagent, Silacyclopropane | 1,3-Disilacyclobutanes, Polydiorganosilapropanes | Steric hindrance, reaction temperature |

Palladium-Catalyzed Transformations

Palladium catalysts are instrumental in mediating a variety of transformations involving organosilicon compounds, including cross-coupling reactions. While specific studies on this compound are limited, the general mechanisms of palladium-catalyzed cross-coupling reactions provide a framework for understanding its potential reactivity. These reactions typically proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to a carbon-halogen bond (in this case, a C-Cl bond of the chloromethyl group) to form a Pd(II) intermediate.

Transmetalation: In the presence of a suitable organometallic reagent (e.g., an organoboron or organotin compound), a transmetalation step occurs where the organic group is transferred to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

In the context of this compound, intramolecular palladium-catalyzed coupling could potentially lead to the formation of cyclic structures. The proposed mechanism for such a transformation would likely involve the sequential oxidative addition of the two C-Cl bonds to the palladium center, followed by reductive elimination to form a new C-C bond and close the ring.

Control experiments in related systems have shown that the assembly of the reacting groups in proximity is crucial for efficient intramolecular cyclization. semanticscholar.org Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the energy profiles and transition states of similar palladium-catalyzed bis-silylation reactions, providing a deeper understanding of the reaction mechanism. nih.gov

The table below outlines a plausible catalytic cycle for the intramolecular cyclization of this compound, based on established principles of palladium catalysis.

| Step | Description | Intermediate |

| 1 | Oxidative addition of one C-Cl bond to Pd(0) | (Chloromethyl)silolanylmethylpalladium(II) chloride |

| 2 | Intramolecular coordination of the second chloromethyl group | Chelated palladium(II) intermediate |

| 3 | Second oxidative addition or intramolecular nucleophilic attack | Palladacycle intermediate |

| 4 | Reductive elimination of the C-C bond | Silacyclobutane-fused ring system and Pd(0) |

It is important to note that these mechanistic proposals are based on studies of analogous systems and general principles of organometallic chemistry. Detailed experimental and computational investigations specifically on this compound are required to fully elucidate the intricate details of its metal-mediated transformations.

Iv. Polymer Science and Material Precursor Applications of 1,1 Bis Chloromethyl Silolane

Role as a Monomer in Advanced Polymer Architectures

The dual functionality of 1,1-bis(chloromethyl)silolane allows for its integration into polymeric structures in two primary ways: incorporation into the polymer backbone or as a pendant group for side-chain functionalization.

The two chloromethyl groups attached to the silicon atom serve as reactive sites for grafting onto or creating side chains on a pre-existing polymer backbone. This approach allows for the modification of commodity polymers, introducing the silolane moiety as a functional pendant group. Such modifications could enhance properties like thermal stability, refractive index, or introduce specific reactivity for further chemical transformations.

Strategies for Incorporating Silolane Units into Polymer Main Chains

The formation of polymers with the silolane unit in the main chain can be theoretically achieved through several established polymerization techniques.

Polycondensation represents a viable, though underexplored, route for incorporating this compound into a polymer backbone. This would typically involve reacting the chloromethyl groups with suitable difunctional nucleophiles. For instance, reaction with diols, diamines, or dithiols could lead to the formation of polyesters, polyamides, or polythioethers, respectively, with the silolane ring as a repeating unit in the main chain. The general reaction scheme would be:

n ClCH₂-(silolane)-CH₂Cl + n Nu-R-Nu → [-CH₂-(silolane)-CH₂-Nu-R-Nu-]_n + 2n HCl

where Nu represents a nucleophilic group (e.g., O, NH, S) and R is an organic spacer. The properties of the resulting polymer would be tunable by varying the nature of the comonomer (Nu-R-Nu).

Table 1: Hypothetical Polycondensation Reactions of this compound

| Co-monomer (Nu-R-Nu) | Resulting Polymer Type | Potential Main Chain Linkage |

|---|---|---|

| Ethylene (B1197577) glycol | Polyester | -O-CH₂-CH₂-O- |

| 1,6-Hexanediamine | Polyamide | -NH-(CH₂)₆-NH- |

This table presents theoretical reaction pathways as specific experimental data for this compound is not available in the surveyed literature.

While the silolane ring in this compound is relatively stable, it is conceivable that derivatives could be synthesized to facilitate ring-opening polymerization (ROP). This would involve chemical modification of the silolane ring to introduce strain, which is a driving force for ROP. For instance, the creation of a spirocyclic silolane derivative could potentially undergo ROP to yield a polysiloxane with pendant chloromethyl-functionalized groups. However, there is no current literature detailing such derivatives or their subsequent polymerization.

Copolymerization Studies with Diverse Co-monomers

The potential for copolymerizing this compound with other monomers to tailor material properties is significant, yet remains a theoretical proposition. The reactivity of the chloromethyl groups would allow for its participation in various copolymerization schemes. For example, it could be used as a comonomer in condensation polymerization with a mix of other di-functional monomers to create random or alternating copolymers. The resulting material properties would be a function of the co-monomer ratios and their chemical nature.

Table 2: Potential Co-monomers for Copolymerization with this compound

| Co-monomer Class | Potential Polymerization Type | Anticipated Copolymer Feature |

|---|---|---|

| Diols and Diacids | Polycondensation | Introduction of ester linkages for tunable flexibility and degradability. |

| Diamines and Diacids | Polycondensation | Incorporation of amide linkages for enhanced thermal stability and hydrogen bonding. |

This table is illustrative of potential copolymerization strategies, as specific studies involving this compound are not documented in the available literature.

Design of Random and Block Copolymers

The synthesis of copolymers allows for the combination of different monomeric units into a single polymer chain, resulting in materials with tailored properties.

Random Copolymers: In a random copolymerization, this compound could be copolymerized with other vinyl or ring-opening monomers. The resulting polymer would have a random distribution of the silolane and comonomer units along the chain. The incorporation of the silolane unit would introduce reactive chloromethyl groups throughout the polymer backbone.

Block Copolymers: The synthesis of block copolymers involves the sequential polymerization of different monomers, leading to distinct blocks of each monomer type. rsc.orgmdpi.comd-nb.infomit.edumit.edu Techniques such as living anionic polymerization or controlled radical polymerization could potentially be employed to create block copolymers containing a poly(this compound) segment. rsc.orgd-nb.info This would result in macromolecules with well-defined domains having different chemical and physical properties.

Tunable Polymer Properties through Compositional Control

The properties of copolymers are highly dependent on the ratio and distribution of the constituent monomers. By systematically varying the feed ratio of this compound to a comonomer, a range of materials with tunable properties could be achieved. For instance, increasing the content of the silolane monomer would increase the density of reactive chloromethyl groups, which could in turn affect properties such as:

Glass Transition Temperature (Tg): The introduction of the rigid silolane ring and bulky chloromethyl groups could increase the Tg of the resulting copolymer. sid.ir

Thermal Stability: The silicon-carbon bonds within the silolane ring might impart enhanced thermal stability to the polymer.

Refractive Index: The presence of silicon and chlorine atoms would be expected to influence the refractive index of the material.

| Property | Effect of Increasing this compound Content |

| Density of Reactive Sites | Increases |

| Glass Transition Temp. (Tg) | Likely Increases |

| Thermal Stability | Potentially Enhanced |

| Solubility | Dependent on Comonomer |

Post-Polymerization Functionalization Pathways

The chloromethyl groups on a polymer derived from this compound would serve as versatile handles for post-polymerization modification. wiley-vch.de This allows for the synthesis of a single precursor polymer which can then be transformed into a variety of functional materials.

Chemical Modifications of Polymer-Bound Chloromethyl Groups

The benzylic-like reactivity of the chloromethyl groups makes them susceptible to nucleophilic substitution reactions. This would allow for the introduction of a wide array of functional groups onto the polymer side chain. sid.irderpharmachemica.com

Table of Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group |

| Azide | Sodium Azide (NaN₃) | Azidomethyl |

| Amine | Ammonia, Primary/Secondary Amines | Aminomethyl |

| Thiol | Sodium Thiolate (NaSR) | Thioether |

| Carboxylate | Sodium Carboxylate (RCOONa) | Ester |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxymethyl |

These modifications could be used to alter the polymer's solubility, introduce sites for further reactions (e.g., click chemistry with azidomethyl groups), or impart specific functionalities such as light-responsiveness or biological activity.

Grafting and Cross-Linking Strategies

The reactive chloromethyl groups also provide avenues for more complex architectural modifications like grafting and cross-linking.

Grafting: The "grafting to" method could be employed, where pre-synthesized polymer chains with reactive end-groups are attached to the poly(this compound) backbone. nih.govmdpi.comresearchgate.netmdpi.com Alternatively, the "grafting from" approach would involve converting the chloromethyl groups into initiation sites for the polymerization of a second monomer. mdpi.com

Cross-Linking: The presence of two chloromethyl groups per monomer unit makes this compound a potential cross-linking agent. made-in-china.comspecialchem.commdpi.comgoogle.comdtic.mil By reacting the chloromethyl groups with difunctional nucleophiles, a three-dimensional polymer network could be formed. The degree of cross-linking, and thus the mechanical properties of the resulting thermoset, could be controlled by the amount of silolane monomer incorporated into the initial polymer.

Design and Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). nih.govrsc.orgecampus.com The silane (B1218182) core of this compound makes it a candidate precursor for such materials.

Silica-Based Composites

This compound could be used to create hybrid materials where organic polymer chains are covalently bonded to a silica (B1680970) network. This could be achieved through a sol-gel process. nih.govmdpi.comrsc.orgcmu.eduresearchgate.net The silolane could potentially be co-condensed with other silica precursors, such as tetraethoxysilane (TEOS). The chloromethyl groups would remain as reactive sites within the resulting hybrid material, allowing for further functionalization.

Alternatively, polymers or copolymers of this compound could be used as modifiers for silica nanoparticles. kaust.edu.sa The chloromethyl groups could react with surface hydroxyl groups on silica, or with other coupling agents, to form a covalently attached polymer layer. This surface modification could improve the dispersion of the silica nanoparticles in an organic polymer matrix, leading to nanocomposites with enhanced mechanical and thermal properties.

Polymeric Nanomaterials Incorporating Silolane Units

The integration of silolane units, derived from precursors such as this compound, into polymeric nanomaterials is an area of significant interest, driven by the unique properties that silicon-containing polymers can impart to the final nanostructures. While direct reports on the synthesis of polymeric nanomaterials from this compound are not extensively detailed in the available literature, the principles of polymer chemistry and materials science allow for a thorough exploration of its potential in this field. The formation of such nanomaterials can be broadly approached through two main strategies: the polymerization of the silolane monomer followed by the self-assembly of the resulting polymer, or the use of the silolane as a precursor in various nanoparticle synthesis methodologies.

The bifunctional nature of this compound, with its two reactive chloromethyl groups, makes it a candidate for polycondensation reactions. In theory, this monomer could react with suitable difunctional nucleophiles to yield linear or cross-linked polysilolanes. The properties of the resulting polymer, such as its solubility, chain flexibility, and intermolecular interactions, would be highly dependent on the chosen co-monomer.

Once a silolane-containing polymer is synthesized, the formation of polymeric nanomaterials can be achieved through various self-assembly techniques. For instance, if the polymer is amphiphilic, it could self-assemble in a selective solvent to form micelles or vesicles. This amphiphilicity could be engineered by the appropriate choice of co-monomers during the polymerization stage. The silolane unit would constitute the core or the shell of the nanoparticle, depending on the relative hydrophobicity or hydrophilicity of the polymer segments. Polymerization-induced self-assembly (PISA) is another powerful technique where the polymerization and nanoparticle formation occur simultaneously.

Furthermore, the reactive chloromethyl groups on the silolane monomer or the resulting polymer can be leveraged for post-polymerization modification. These groups can serve as handles to attach other functional molecules, which could influence the self-assembly process or impart specific functionalities to the final nanomaterial. For example, the attachment of bulky side groups could alter the polymer's conformation and drive the formation of nanoparticles with different morphologies.

Another potential route to polymeric nanomaterials involves the use of this compound in the synthesis of hybrid organic-inorganic nanoparticles. For instance, it could be co-hydrolyzed with other organosilanes, such as tetraalkoxysilanes, in a sol-gel process. This would lead to the formation of silica-based nanoparticles with covalently incorporated chloromethylsilolane units. The organic moieties would be distributed throughout the silica matrix, influencing the particle's properties. The presence of the chloromethyl groups on the surface or within the bulk of the nanoparticle would offer sites for further functionalization.

The potential characteristics and applications of polymeric nanomaterials incorporating this compound units are diverse. The presence of the silolane moiety could enhance the thermal stability and mechanical properties of the nanomaterials. Moreover, the silicon atom could influence the electronic properties, making these materials interesting for applications in optoelectronics. The ability to functionalize the nanomaterials via the chloromethyl groups opens up possibilities for their use in catalysis, sensing, and biomedical applications.

A summary of potential synthetic strategies and resulting nanomaterial types is presented in the interactive table below.

| Synthetic Strategy | Description | Potential Nanomaterial Type | Key Features |

| Polycondensation and Self-Assembly | Polymerization of this compound with a co-monomer, followed by self-assembly of the resulting polymer in a selective solvent. | Micelles, Vesicles, Nanospheres | Tunable size and morphology based on polymer structure and assembly conditions. |

| Polymerization-Induced Self-Assembly (PISA) | Simultaneous polymerization and self-assembly of this compound with other monomers. | Core-shell nanoparticles, Worm-like micelles, Vesicles | High control over nanoparticle morphology and size. |

| Sol-Gel Co-condensation | Co-hydrolysis and condensation of this compound with tetraalkoxysilanes. | Hybrid silica nanoparticles | Organic-inorganic composite material with functionalizable chloromethyl groups. |

| Post-polymerization Modification | Functionalization of pre-formed polysilolane chains containing chloromethyl groups to induce self-assembly or add functionality. | Functionalized nanoparticles | Tailored surface chemistry for specific applications. |

It is important to note that the successful synthesis of well-defined polymeric nanomaterials from this compound would require careful control over the polymerization and self-assembly conditions. Factors such as monomer concentration, solvent choice, temperature, and the nature of any catalysts or initiators would play a crucial role in determining the final nanoparticle characteristics. While direct experimental data for this specific monomer is scarce, the established principles of organosilicon chemistry and polymer science provide a strong foundation for its future exploration in the field of polymeric nanomaterials.

V. Computational and Theoretical Investigations of 1,1 Bis Chloromethyl Silolane Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations, are instrumental in elucidating the electronic structure and bonding characteristics of organosilicon compounds. nih.govtaylorfrancis.com For 1,1-bis(chloromethyl)silolane, these calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. Based on analogous structures like dichlorosilane (B8785471), the silicon atom in this compound is expected to adopt a tetrahedral geometry, resulting from sp³ hybridization of the silicon atomic orbitals. guidechem.com This arrangement minimizes electron-pair repulsion and leads to a stable molecular configuration.

The bonding in this compound is characterized by several key features. The silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds are covalent but polarized due to differences in electronegativity between silicon (1.90), carbon (2.55), and chlorine (3.16). The Si-C bond is polarized towards carbon, while the Si-Cl bond is significantly polarized towards the highly electronegative chlorine atom. wikipedia.org This charge distribution is a critical determinant of the molecule's reactivity.

Table 1: Predicted Geometric Parameters for this compound Based on Analogous Compounds

The following table presents typical bond lengths and angles for this compound, estimated from computational studies on analogous chlorosilanes and alkylsilanes. These values represent a plausible ground-state geometry.

| Parameter | Predicted Value | Basis of Analogy |

|---|---|---|

| Si-C Bond Length | ~1.88 Å | Typical Si-C single bonds in alkylsilanes |

| Si-Cl Bond Length | ~2.05 Å | Si-Cl bonds in various chlorosilanes |

| C-H Bond Length | ~1.09 Å | Standard C-H bonds in alkyl groups |

| C-Cl Bond Length | ~1.78 Å | C-Cl bonds in chloroalkanes |

| ∠ C-Si-C Bond Angle | ~109.5° | Tetrahedral geometry at silicon centers |

| ∠ Cl-Si-Cl Bond Angle | ~109.5° | Tetrahedral geometry at silicon centers |

| ∠ Cl-Si-C Bond Angle | ~109.5° | Tetrahedral geometry at silicon centers |

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. In this compound, the valence molecular orbitals are formed from the linear combination of atomic orbitals of silicon, carbon, chlorine, and hydrogen. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity according to Frontier Molecular Orbital (FMO) theory. taylorfrancis.com

HOMO: The HOMO is likely to be composed of contributions from the lone pair electrons on the two chlorine atoms attached to the silicon and the p-orbitals of the Si-C sigma bonds. The energy of the HOMO is a measure of the molecule's ability to donate electrons.

LUMO: The LUMO is expected to be an antibonding orbital, likely a combination of the σ* orbitals associated with the highly polarized Si-Cl bonds. The energy of the LUMO indicates the molecule's ability to accept electrons. A low-lying LUMO would suggest susceptibility to nucleophilic attack at the silicon center.

The electron density distribution, which can be visualized using electrostatic potential (ESP) maps, further clarifies the molecule's reactive sites. nih.govresearchgate.net For this compound, these maps would show a region of negative electrostatic potential (electron-rich) around the chlorine atoms due to their high electronegativity and lone pairs. Conversely, a significant region of positive electrostatic potential (electron-poor) would be centered on the silicon atom, making it the primary site for nucleophilic attack. The hydrogen atoms of the chloromethyl groups would also exhibit a slight positive potential.

Table 2: Predicted Frontier Molecular Orbital Characteristics

This table outlines the expected characteristics of the HOMO and LUMO for this compound, which are crucial for predicting its chemical reactivity.

| Molecular Orbital | Predicted Primary Character | Implication for Reactivity |

|---|---|---|

| HOMO | Lone pairs of chlorine atoms (nCl), Si-C σ bonds | Site for electrophilic attack; electron-donating capability. |

| LUMO | Antibonding Si-Cl σ* orbitals | Site for nucleophilic attack; electron-accepting capability. |

| HOMO-LUMO Gap | Moderately large | Indicates relative kinetic stability. A smaller gap suggests higher reactivity. |

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. It is a direct measure of bond strength and a key parameter in assessing the thermal stability and potential reaction pathways of a molecule. Computational methods, such as the high-level G4 or W1X-1 composite methods, can provide accurate BDE predictions. figshare.comrsc.org

For this compound, several bonds are of interest: Si-C, Si-Cl, C-H, and C-Cl. Based on established data for organosilicon and halogenated compounds, the following trends can be predicted:

Si-Cl vs. Si-C: The Si-Cl bond is generally strong and requires significant energy to break.

Si-C vs. C-C: Si-C bonds are typically weaker than C-C bonds, making them potential sites for cleavage.

C-H vs. Si-H: Although this molecule lacks Si-H bonds, it is a general principle that Si-H bonds are weaker than C-H bonds. nih.gov

C-H vs. C-Cl: In the chloromethyl group, the C-H bonds are expected to be stronger than the C-Cl bond.

The relative BDE values indicate that under thermal or photochemical conditions, the weakest bond is most likely to break first, initiating a reaction cascade. In this molecule, the Si-C or C-Cl bonds would be the most probable points of initial cleavage.

Table 3: Representative Bond Dissociation Energies (BDEs) from Analogous Compounds

This table provides typical BDE values (in kcal/mol at 298 K) for bonds found in this compound, compiled from computational and experimental data on related molecules. nih.govgelest.comresearchgate.net

| Bond | Typical BDE (kcal/mol) | Significance for Stability |

|---|---|---|

| Si-C (in alkylsilanes) | 85 - 95 | Represents a moderately strong bond, but weaker than a typical C-C bond. |

| Si-Cl (in chlorosilanes) | 105 - 120 | A very strong bond, indicating high stability against Si-Cl cleavage. |

| C-H (in chloroalkanes) | 98 - 105 | Strong covalent bonds, less likely to be the initial site of homolytic cleavage. |

| C-Cl (in chloroalkanes) | 80 - 85 | Often the weakest bond in such fragments, susceptible to cleavage. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms, allowing for the mapping of entire potential energy surfaces that connect reactants to products. acs.org This involves locating and characterizing all stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).

A transition state (TS) represents the highest energy point along a reaction coordinate. Its structure and energy (the activation barrier) determine the rate of a chemical reaction. Computationally, a TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. nih.gov For this compound, several reaction types can be modeled:

Nucleophilic Substitution at Silicon: A common reaction for chlorosilanes is nucleophilic substitution, where a nucleophile attacks the electrophilic silicon atom. The transition state for such a reaction is often a pentacoordinated, hypervalent silicon species, typically with a trigonal bipyramidal geometry. wikipedia.org Computational analysis would focus on calculating the energy barrier to form this hypervalent TS.

Radical Abstraction: In radical reactions, a key step is the abstraction of an atom by a radical species. For this compound, this could involve the abstraction of a hydrogen or a chlorine atom from one of the chloromethyl groups. By calculating the activation energies for both processes, computational models can predict which abstraction is kinetically favored. Studies on similar systems show H-abstraction is a common pathway. nih.gov

Reaction pathway mapping involves tracing the minimum energy path from reactants to products, passing through transition states and any intermediates. For instance, the hydrolysis of a chlorosilane can be mapped computationally. This pathway might involve the initial formation of a complex between the silane (B1218182) and a water molecule, followed by the formation of a pentacoordinated silicon transition state, and finally the elimination of HCl to form a silanol (B1196071). wikipedia.org

Similarly, radical-initiated polymerization or decomposition pathways can be mapped. These pathways often involve an initiation step (bond cleavage), followed by propagation steps (e.g., radical addition or abstraction) and termination steps. nih.gov Computational studies can reveal the energetics of each step, identifying the rate-determining step and predicting the major products.

Prediction of Reactivity Profiles and Selectivity

Reactivity Profiles: Based on the FMO analysis, this compound is expected to be reactive towards nucleophiles at the silicon center (due to the low-lying LUMO and positive ESP) and potentially towards strong electrophiles at the chlorine atoms (due to the HOMO character). The relatively weak Si-C and C-Cl bonds suggest a susceptibility to thermal or radical-induced decomposition. nih.gov

Selectivity (Chemoselectivity and Regioselectivity): A key question for this molecule is the site of attack by a given reagent. For example, would a nucleophile attack the silicon atom or the carbon atom of the chloromethyl group (an SN2 reaction)? Computational modeling can answer this by comparing the activation energies for both pathways. The pathway with the lower energy barrier will be the dominant one. The higher positive charge on the silicon atom and the stability of pentacoordinated silicon intermediates generally favor attack at the silicon center. wikipedia.org In radical reactions, selectivity is often determined by BDEs; the radical will preferentially abstract the atom with the weakest bond.

By integrating these computational approaches, a comprehensive theoretical understanding of this compound can be constructed, providing valuable insights into its properties and potential chemical transformations.

Regioselectivity and Stereoselectivity Prediction

Computational models are instrumental in predicting the outcomes of chemical reactions involving this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the energy profiles of reaction pathways, thereby predicting the most likely products.

Regioselectivity: In reactions where there are multiple possible sites for a chemical transformation, such as in cycloadditions or C-H activation, computational tools can predict the preferred outcome. nih.govresearchgate.net This is typically achieved by calculating the activation energies for the different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the major product. For instance, in a hypothetical functionalization of the silolane ring, DFT calculations could determine whether substitution is more likely to occur at the carbon atoms adjacent to the silicon (α-carbons) or at the carbon atom further away (β-carbon).

Stereoselectivity: The stereochemical outcome of reactions at the silicon center of this compound can also be predicted. Nucleophilic substitution at the silicon atom can proceed through different mechanisms, leading to either retention or inversion of the stereochemistry. researchgate.net Computational modeling can elucidate the transition state structures and energies for these pathways, predicting which stereoisomer will be favored under specific reaction conditions. The nature of the nucleophile, the leaving group, and the solvent can all be modeled to understand their influence on the stereochemical outcome. researchgate.net

A hypothetical example of predicting the stereochemical outcome of a substitution reaction at the silicon center of a chiral derivative of this compound is presented in the table below. The data is illustrative and based on general principles of computational chemistry applied to organosilicon compounds.

| Nucleophile | Solvent | Predicted Mechanism | Calculated ΔG‡ (kcal/mol) - Inversion | Calculated ΔG‡ (kcal/mol) - Retention | Predicted Outcome |

|---|---|---|---|---|---|

| F- | THF | Associative | 22.5 | 28.1 | Inversion |

| OH- | Water | Associative | 25.3 | 30.5 | Inversion |

| CH3Li | Hexane | Associative | 20.1 | 24.8 | Inversion |

| (C6H5)3SiLi | Toluene | Dissociative | 32.7 | 29.9 | Retention |

Catalytic Activity Projections

Computational methods are increasingly used to predict and design catalysts for a wide range of chemical transformations. mdpi.com For systems involving this compound, either as a catalyst component or as a substrate, DFT calculations can be employed to project catalytic activity.

These projections are often based on the calculation of key catalytic parameters, such as the binding energies of reactants and products to the catalytic species and the activation energies of the catalytic cycle steps. For instance, if this compound were to be used as a precursor for a silicon-based catalyst, computational screening could be used to predict its efficacy in reactions like CO oxidation. rsc.orgrsc.org By modeling the interaction of reactants with the silicon center and calculating the energy barriers for the catalytic steps, one can estimate the turnover frequency and selectivity of the potential catalyst.

The table below illustrates a hypothetical computational screening of the catalytic activity of a catalyst derived from this compound for the oxidation of CO. The data is based on typical values found in DFT studies of silicon-based catalysts. rsc.orgrsc.org

| Catalytic Species | Adsorption Energy of O2 (eV) | Adsorption Energy of CO (eV) | Activation Energy for CO Oxidation (eV) | Projected Catalytic Activity |

|---|---|---|---|---|

| Si-center | -1.5 | -0.8 | 0.95 | Moderate |

| Si-center with dopant A | -2.1 | -1.0 | 0.65 | High |

| Si-center with dopant B | -1.2 | -0.6 | 1.20 | Low |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static but rather exists as an ensemble of interconverting conformations. Understanding the relative energies of these conformations and the barriers to their interconversion is crucial for comprehending the molecule's physical and chemical properties.

Ring Conformation Studies

The five-membered silolane ring is not planar and can adopt various puckered conformations. researchgate.net The two most common conformations for a five-membered ring are the "envelope" and "twist" (or "half-chair") forms. In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar.

Computational methods, particularly DFT and ab initio calculations, can be used to determine the relative energies of these conformers and the energy barriers between them. For this compound, the presence of the two chloromethyl groups on the silicon atom will influence the conformational preference of the ring. The table below presents hypothetical relative energies for the different ring conformations of this compound, calculated using a common DFT functional.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (C-Si-C-C) (degrees) |

|---|---|---|

| Envelope (Si-flap) | 0.00 | 35.2 |

| Twist | 1.25 | -22.8, 38.1 |

| Envelope (C-flap) | 2.50 | -15.7 |

Rotational Barriers of Substituents

The two chloromethyl groups attached to the silicon atom are not free to rotate without restriction. There are energy barriers to rotation around the Si-C bonds due to steric and electronic interactions. mdpi.com These rotational barriers can be calculated by systematically rotating the chloromethyl group and calculating the energy at each step. This provides a potential energy surface for the rotation, from which the barrier height can be determined.

The magnitude of the rotational barrier will depend on the interactions between the chloromethyl group and the silolane ring, as well as any interactions between the two chloromethyl groups themselves. The table below shows hypothetical rotational barriers for the chloromethyl groups in this compound.

| Rotation Axis | Staggered Conformer Energy (kcal/mol) | Eclipsed Conformer Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Si-CH2Cl (first) | 0.0 | 4.8 | 4.8 |

| Si-CH2Cl (second) | 0.0 | 5.1 | 5.1 |

Molecular Dynamics Simulations of Silolane-Containing Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. psu.edu For systems containing this compound, MD simulations can be used to investigate a variety of phenomena, including the dynamics of oligomerization and the behavior of silolane-containing polymers.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. This allows for the simulation of molecular motions on the nanosecond to microsecond timescale.

For example, MD simulations could be used to model the early stages of polymerization of a monomer derived from this compound. nih.gov Such simulations could provide insights into the chain growth mechanism, the resulting polymer morphology, and the influence of solvent on the polymerization process. The table below presents a hypothetical summary of results from an MD simulation of the oligomerization of a silolane-based monomer.

| Simulation Time (ns) | Average Chain Length | Radius of Gyration (Å) | Dominant Intermolecular Interaction |

|---|---|---|---|

| 0 | 1.0 | N/A | Van der Waals |

| 5 | 2.3 | 5.8 | Van der Waals |

| 10 | 4.1 | 8.2 | Dipole-dipole |

| 20 | 6.8 | 12.5 | Dipole-dipole |

Vi. Advanced Spectroscopic and Structural Elucidation Methodologies

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For 1,1-bis(chloromethyl)silolane, a combination of ¹H, ¹³C, and ²⁹Si NMR would provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing three distinct sets of signals corresponding to the chloromethyl protons and the two different methylene (B1212753) groups in the silolane ring. The protons on the carbon adjacent to the silicon and chlorine atoms (the chloromethyl group) would appear as a singlet, shifted downfield due to the electronegativity of the chlorine atom. The protons of the silolane ring would likely appear as two multiplets, corresponding to the protons on the carbons alpha and beta to the silicon atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Three distinct carbon signals are predicted for this compound. The carbon of the chloromethyl group is expected to be significantly deshielded by the adjacent chlorine and silicon atoms. The two different methylene carbons of the silolane ring will have distinct chemical shifts. The carbon atom directly bonded to silicon (alpha-carbon) will be more deshielded than the beta-carbon. libretexts.org

²⁹Si NMR Spectroscopy

²⁹Si NMR spectroscopy is particularly useful for characterizing organosilicon compounds. The chemical shift of the silicon-29 (B1244352) nucleus is sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two chloromethyl groups and two carbon atoms of the silolane ring. The presence of the electron-withdrawing chloromethyl groups is expected to shift the ²⁹Si resonance to a characteristic downfield region compared to unsubstituted silolane. unige.chrsc.orgresearchgate.net

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~3.0 - 3.5 | Singlet | Si-CH ₂-Cl |

| ~1.5 - 2.0 | Multiplet | Si-CH ₂-CH₂ (α-protons) | |

| ~1.8 - 2.3 | Multiplet | Si-CH₂-CH ₂ (β-protons) | |

| ¹³C | ~40 - 50 | - | Si-C H₂-Cl |

| ~15 - 25 | - | Si-C H₂-CH₂ (α-carbon) | |

| ~25 - 35 | - | Si-CH₂-C H₂ (β-carbon) | |

| ²⁹Si | ~10 - 20 | - | Si (CH₂Cl)₂(CH₂CH₂CH₂CH₂) |

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment like COSY would reveal the coupling between adjacent protons. sdsu.edu For this compound, cross-peaks would be expected between the multiplets corresponding to the α- and β-protons of the silolane ring, confirming their connectivity. The singlet of the chloromethyl protons would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear correlation experiments establish the connectivity between protons and the carbons to which they are directly attached. emerypharma.comyoutube.com In the HSQC or HMQC spectrum of this compound, the following correlations would be anticipated:

The singlet of the chloromethyl protons would show a cross-peak with the signal of the chloromethyl carbon.

The multiplet of the α-protons of the silolane ring would correlate with the α-carbon signal.

The multiplet of the β-protons of the silolane ring would correlate with the β-carbon signal.

These 2D NMR experiments would provide definitive evidence for the proposed structure of this compound.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry can provide a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. nih.govrsc.orgnih.gov The presence of silicon and chlorine atoms would be evident from their characteristic isotopic patterns. Silicon has three stable isotopes (²⁸Si, ²⁹Si, ³⁰Si), and chlorine has two (³⁵Cl, ³⁷Cl). The molecular ion region in the mass spectrum would exhibit a distinctive cluster of peaks reflecting the natural abundances of these isotopes.

In electron ionization mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentation, providing valuable structural information. wikipedia.org Common fragmentation pathways for organosilicon compounds include the loss of substituents from the silicon atom. marquette.eduacs.org For this compound, prominent fragmentation pathways would likely involve:

Loss of a chloromethyl radical (•CH₂Cl): This would lead to a significant fragment ion.

Loss of a chlorine radical (•Cl): This could also be a favorable fragmentation pathway.

Cleavage of the silolane ring: Fragmentation of the five-membered ring could occur, leading to smaller fragment ions.

Rearrangement reactions: Rearrangements involving the migration of a chlorine atom to the silicon center can also be observed in the mass spectra of related compounds. marquette.edu

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment |

| M⁺ | [C₆H₁₂Cl₂Si]⁺• |

| M - 49 | [C₅H₁₀ClSi]⁺ |

| M - 35 | [C₆H₁₂ClSi]⁺ |

| M - 84 | [C₄H₈Si]⁺• |

X-ray Crystallography of Silolane Derivatives and Analogues

If suitable single crystals of this compound could be grown, X-ray diffraction analysis would be expected to reveal:

A tetrahedral geometry around the central silicon atom.

The conformation of the five-membered silolane ring, which would likely adopt an envelope or twisted-chair conformation to minimize steric strain.

Precise measurements of Si-C and C-C bond lengths and angles within the ring, as well as the Si-CH₂Cl and C-Cl bond parameters.

This detailed structural information is crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity.

Solid-State Structural Determination

The precise determination of the molecular structure of this compound in the solid state is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional model of the molecule as it exists in a crystalline lattice.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest literature review, theoretical models can be generated using computational chemistry methods, such as Density Functional Theory (DFT). These calculations provide optimized geometries that are expected to be in close agreement with experimental data.

Table 1: Predicted Molecular Geometry of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| Si-C(H2Cl) | 1.88 |

| C-Cl | 1.80 |

| Si-H (silolane ring) | 1.48 |

| C-C (silolane ring) | 1.54 |

| Si-C (silolane ring) | 1.89 |

| **Bond Angles (°) ** | |

| Cl-C-Si | 110.5 |

| C-Si-C (chloromethyl) | 108.2 |

| H-Si-H (silolane ring) | 109.5 |

Note: The data presented in this table are hypothetical and based on typical values for similar organosilicon compounds calculated by DFT methods. They serve as a scientifically plausible representation in the absence of direct experimental data.

Insights into Intermolecular Interactions

The packing of this compound molecules in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the material, such as its melting point, solubility, and morphology. Based on the molecular structure, the primary intermolecular forces at play are expected to be:

Dipole-Dipole Interactions: The polar C-Cl and Si-C bonds create permanent molecular dipoles. In the crystal lattice, molecules will arrange themselves to maximize the attractive interactions between oppositely charged ends of these dipoles.

Halogen Bonding: The chlorine atoms in this compound can act as halogen bond donors. This is a directional interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a lone pair of electrons on another chlorine atom.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and conformational analysis.

Specific functional groups within this compound give rise to characteristic absorption or scattering bands at particular frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | -CH₂Cl | 2950 - 3050 | Medium | Medium |

| Si-H Stretch | Silolane Ring | 2100 - 2200 | Strong | Medium |

| CH₂ Scissoring | -CH₂Cl | 1400 - 1450 | Medium | Weak |

| CH₂ Wagging | Silolane Ring | 1200 - 1300 | Medium | Weak |

| Si-C Stretch | Si-CH₂Cl | 700 - 800 | Strong | Strong |

| C-Cl Stretch | -CH₂Cl | 650 - 750 | Strong | Strong |

Note: These are predicted frequency ranges based on known correlations for organosilicon and halogenated compounds. Actual values may vary.

The silolane ring and the chloromethyl groups can exhibit conformational flexibility. Different conformers (rotational isomers) will have slightly different vibrational frequencies. By analyzing the IR and Raman spectra, particularly at low temperatures where certain conformers may be favored, it is possible to identify the presence of different conformational states and potentially determine their relative energies. For instance, variations in the C-Cl stretching region are often sensitive to the rotational position of the chloromethyl groups.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radicals.

Homolytic cleavage of the Si-H bond in the silolane ring, typically induced by UV irradiation or reaction with a radical initiator, can generate a 1,1-bis(chloromethyl)silyl radical. EPR spectroscopy is the primary tool for studying such transient species.

The EPR spectrum of this silyl (B83357) radical would be characterized by its g-factor and hyperfine coupling constants.